molecular formula C14H22N2 B3156833 {1-[(3-Methylphenyl)methyl]piperidin-4-yl}methanamine CAS No. 838814-74-7

{1-[(3-Methylphenyl)methyl]piperidin-4-yl}methanamine

Cat. No. B3156833
CAS RN: 838814-74-7
M. Wt: 218.34 g/mol
InChI Key: FIVPCSYIBIUCNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 1-[(3-Methylphenyl)methyl]piperidin-4-yl}methanamine consists of a piperidine ring with a methyl group and a phenylmethyl group attached. The dihydrochloride salt forms due to the presence of two chloride ions. You can visualize the structure here .


Physical And Chemical Properties Analysis

  • MSDS : You can find the Material Safety Data Sheet here .

Scientific Research Applications

{1-[(3-Methylphenyl)methyl]piperidin-4-yl}methanamine has a wide range of applications in the scientific research and laboratory setting. It can be used as a chemical intermediate in the synthesis of other compounds, as a reagent for organic synthesis, and as a tool for studying biochemical and physiological processes. In addition, it has been used as a ligand for metal complexes, as a catalyst for the polymerization of vinyl monomers, and as a reagent for the synthesis of heterocyclic compounds.

Mechanism of Action

The mechanism of action of {1-[(3-Methylphenyl)methyl]piperidin-4-yl}methanamine is not fully understood. However, it is believed that this compound interacts with proteins and enzymes in the body, which leads to changes in the biochemical and physiological processes of the body. It is also believed that this compound can act as a prodrug, which means that it is converted into an active form in the body, leading to an increase in the activity of certain enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to have a mild analgesic effect in animal models and may have potential applications in the treatment of pain. In addition, it has been shown to have anticonvulsant and anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

{1-[(3-Methylphenyl)methyl]piperidin-4-yl}methanamine has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, it is readily available, and it is stable under a wide range of conditions. In addition, it is relatively non-toxic and has a low vapor pressure, making it suitable for use in closed systems. However, this compound is highly volatile and has a strong odor, which can be a limitation when working with it in the laboratory.

Future Directions

There are several potential future directions for the use of {1-[(3-Methylphenyl)methyl]piperidin-4-yl}methanamine. It could be used as a tool for studying the biochemical and physiological effects of other compounds, such as drugs and natural products. In addition, it could be used as a ligand for metal complexes or as a catalyst for the polymerization of vinyl monomers. Finally, it could be used as a reagent for the synthesis of heterocyclic compounds or as a prodrug for the treatment of certain diseases.

properties

IUPAC Name

[1-[(3-methylphenyl)methyl]piperidin-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-12-3-2-4-14(9-12)11-16-7-5-13(10-15)6-8-16/h2-4,9,13H,5-8,10-11,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVPCSYIBIUCNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCC(CC2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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